

How to prevent non-specific binding with (Rac)-Tris-NTA

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Compound of Interest

Compound Name: (Rac)-Tris-NTA

Cat. No.: B11934737

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(Rac)-Tris-NTA Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding during protein purification with **(Rac)-Tris-NTA** resins.

Troubleshooting Guide: Enhancing Purity and Minimizing Non-Specific Binding

Non-specific binding of contaminating proteins is a common issue in affinity chromatography. This guide addresses the primary causes and provides systematic solutions to enhance the purity of your His-tagged protein.

Question: My purified protein sample contains multiple contaminating bands on an SDS-PAGE gel. What is causing this and how can I improve the purity?

Answer:

Contaminating bands are typically a result of non-specific interactions between host cell proteins and the **(Rac)-Tris-NTA** resin. These interactions can be ionic, hydrophobic, or due to weak affinity for the immobilized metal ions. The following strategies can be employed to minimize this non-specific binding.

1. Optimize Imidazole Concentration in Lysis and Wash Buffers

The most effective method to prevent non-specific binding is to include a low concentration of imidazole in your lysis and wash buffers.^{[1][2][3]} Imidazole will compete with weakly binding proteins for sites on the resin, while the high affinity of the His-tag for the Tris-NTA will be maintained.

- Recommendation: Start by adding 10-20 mM imidazole to your lysis and wash buffers.^[1] This is generally sufficient to significantly reduce the binding of many common contaminants.
- Optimization: The optimal imidazole concentration is protein-dependent. If you still observe significant contamination, you can increase the imidazole concentration in the wash buffer incrementally (e.g., 30 mM, 50 mM, up to 100 mM). Be aware that excessively high concentrations of imidazole may lead to a decrease in the yield of your target protein. A small-scale pilot experiment is recommended to determine the ideal balance between purity and yield.

2. Adjust Salt Concentration to Disrupt Ionic Interactions

Non-specific binding can be mediated by electrostatic interactions between charged proteins and the resin. Increasing the ionic strength of the buffers can help to disrupt these interactions.

- Recommendation: Maintain a sodium chloride (NaCl) concentration of at least 300-500 mM in all your buffers (lysis, wash, and elution).
- For highly charged proteins: For proteins with a high isoelectric point ($\text{pI} > 9$) or those that are known to interact with DNA/RNA, you can increase the NaCl concentration up to 1-2 M.

3. Incorporate Additives to Reduce Hydrophobic Interactions

If the contaminating proteins are binding to the resin matrix via hydrophobic interactions, the addition of non-ionic detergents or other additives can be beneficial.

- Detergents: Include 0.05-0.1% of Triton X-100 or Tween 20 in your buffers to reduce non-specific hydrophobic binding. In some cases, concentrations up to 2% can be used.

- Glycerol/Ethanol: The addition of up to 50% glycerol or 20% ethanol can also help to minimize hydrophobic interactions. Glycerol has the added benefit of stabilizing many proteins.

4. Use Reducing Agents for Cysteine-Rich Proteins

Contaminants can sometimes co-purify with your target protein because they are linked via disulfide bonds.

- Recommendation: Add a reducing agent to your lysis buffer. For Ni-NTA based resins, it is recommended to use up to 20 mM β -mercaptoethanol (BME).
- Caution: Avoid using dithiothreitol (DTT) as it is a stronger reducing agent and can strip the Ni²⁺ ions from the resin, leading to a brown coloration and reduced binding capacity.

5. Match Resin Volume to Protein Expression Level

Using an excessive amount of resin can provide more sites for low-affinity, non-specific binding.

- Recommendation: Adjust the amount of **(Rac)-Tris-NTA** resin to the expected yield of your His-tagged protein. This will reduce the binding of background proteins with low affinity.

Summary of Recommended Buffer Additives

The following table provides a summary of the recommended concentration ranges for various additives to prevent non-specific binding. The optimal concentration for each should be empirically determined for your specific protein.

Additive	Lysis Buffer	Wash Buffer	Elution Buffer	Purpose
Imidazole	10-20 mM	20-100 mM	>250 mM	Reduces non-specific binding of low-affinity proteins.
NaCl	300-500 mM (up to 2 M)	300-500 mM (up to 2 M)	300-500 mM	Disrupts non-specific ionic interactions.
Non-ionic Detergents	0.05-2%	0.05-2%	0.05-2%	Reduces non-specific hydrophobic interactions.
Glycerol	up to 50%	up to 50%	up to 50%	Reduces hydrophobic interactions and stabilizes proteins.
β-mercaptoethanol	up to 20 mM	-	-	Reduces disulfide bonds between proteins.

Experimental Protocols

Protocol 1: Standard Purification of a 6xHis-Tagged Protein

This protocol provides a starting point for the purification of a His-tagged protein under native conditions.

- Buffer Preparation: Prepare Lysis, Wash, and Elution buffers according to the recommendations in the table above. A good starting point would be:
 - Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole.

- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.
- Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or other appropriate methods.
- Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.
- Binding: Add the clarified lysate to the equilibrated **(Rac)-Tris-NTA** resin and incubate with gentle mixing for 1 hour at 4°C.
- Washing:
 - Load the resin-lysate mixture onto a column.
 - Wash the resin with 10-20 column volumes of Wash Buffer.
- Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
- Analysis: Analyze the collected fractions by SDS-PAGE to check for purity and yield.

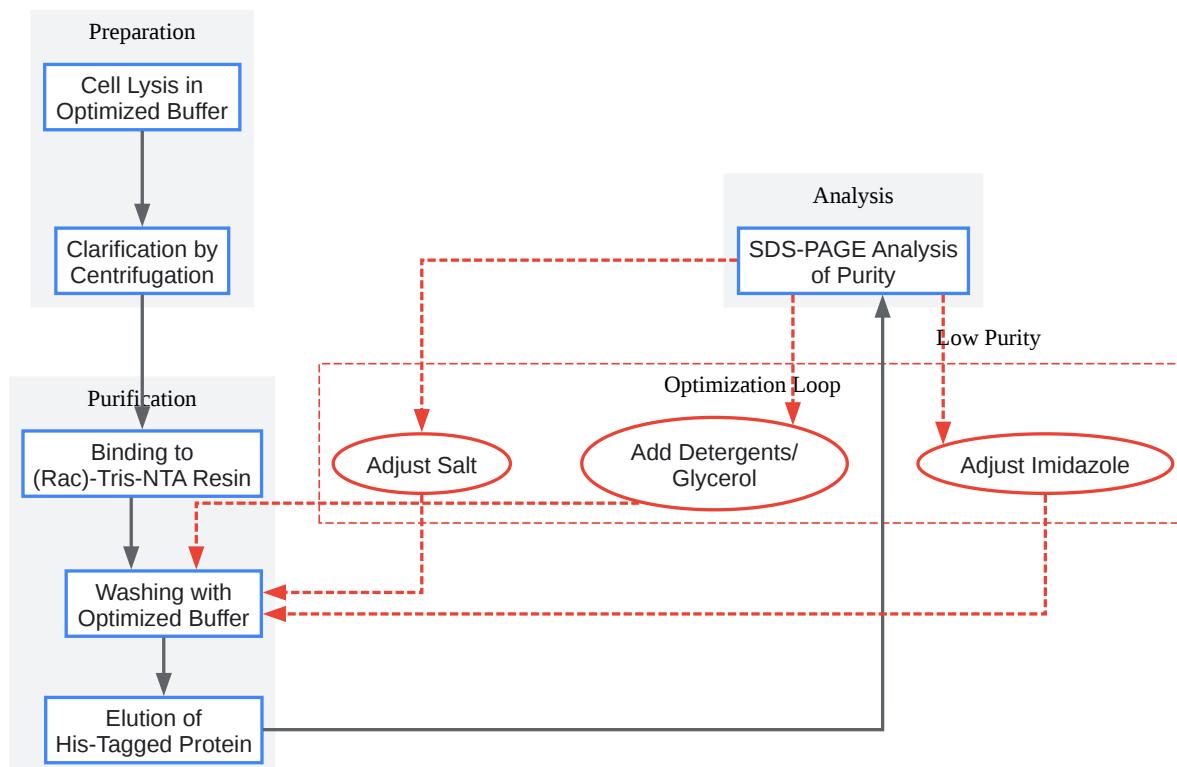
Protocol 2: Optimization of Imidazole Concentration

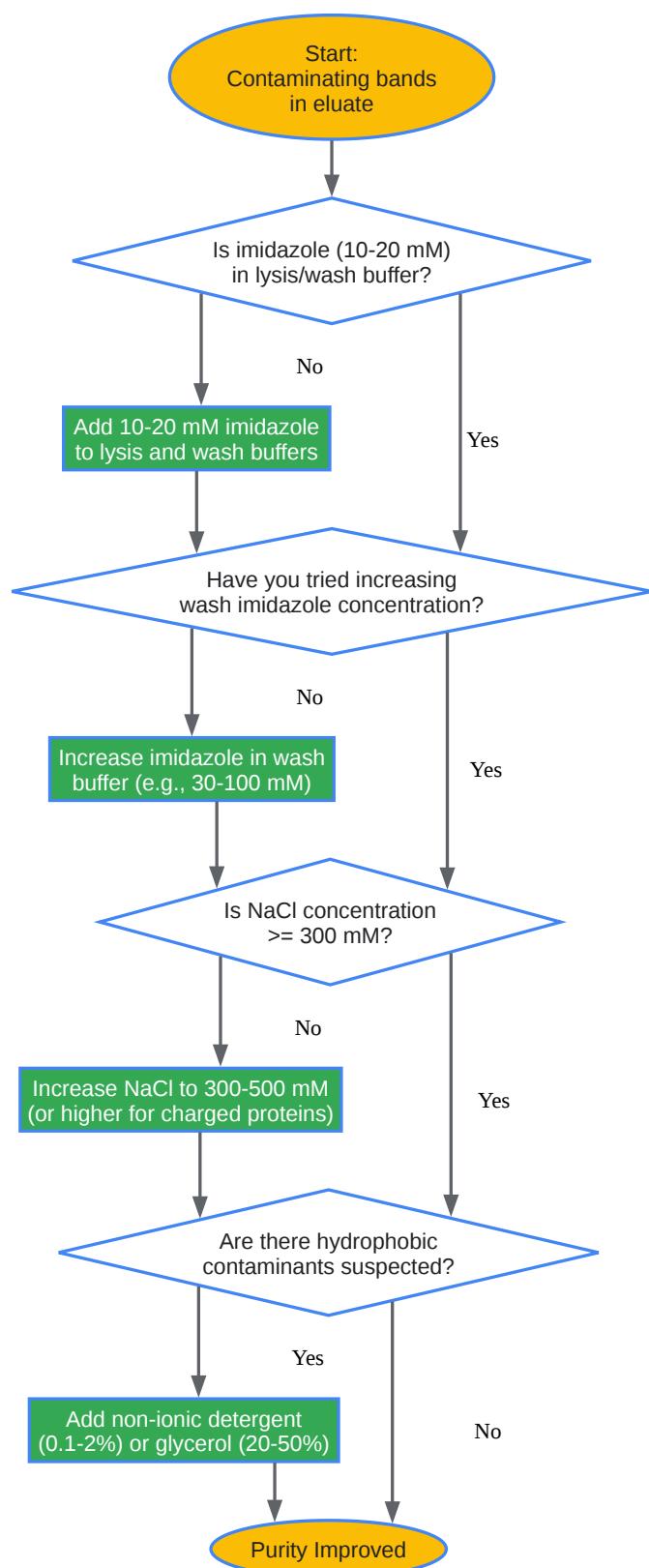
To find the optimal imidazole concentration for your wash buffer, you can perform a small-scale purification with varying imidazole concentrations.

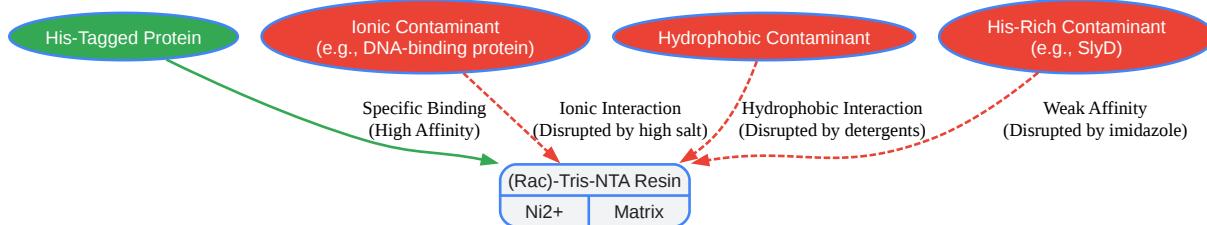
- Prepare several small aliquots of your clarified lysate.
- Equilibrate small amounts of **(Rac)-Tris-NTA** resin for each aliquot.
- Perform the binding step as described above.
- Prepare a series of Wash Buffers with increasing imidazole concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).
- Wash each resin aliquot with one of the prepared Wash Buffers.

- Elute the protein from each aliquot using the standard Elution Buffer.
- Analyze the eluted fractions from each condition on an SDS-PAGE gel to identify the imidazole concentration that provides the best purity without significantly compromising yield.

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